Acridinium, 9,10-dimethyl-
CAS No.: 34605-08-8
Cat. No.: VC20656245
Molecular Formula: C15H14N+
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34605-08-8 |
|---|---|
| Molecular Formula | C15H14N+ |
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | 9,10-dimethylacridin-10-ium |
| Standard InChI | InChI=1S/C15H14N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h3-10H,1-2H3/q+1 |
| Standard InChI Key | XGQUWOQWKDIOBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Acridinium, 9,10-dimethyl- features a tricyclic framework comprising two benzene rings fused to a central pyridine ring. The planar geometry of this system facilitates π-π interactions, which are critical for its photochemical activity. The methyl groups at positions 9 and 10 introduce steric effects that influence both stability and reactivity. X-ray crystallography and computational studies confirm that the methyl substituents at C-9 and C-10 adopt a peri arrangement, leading to steric interactions with adjacent hydrogen atoms (H1 and H8) . These interactions destabilize the cation, enhancing its susceptibility to nucleophilic attack.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight (g/mol) | 209.2863 | |
| CAS Registry Number | 6267-02-3 | |
| IUPAC Name | 9,10-Dihydro-9,9-dimethylacridine |
Synthesis and Purification
Synthetic Routes
The most efficient synthesis of acridinium, 9,10-dimethyl- involves the alkylation of 9-methylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an mechanism, yielding the quaternary ammonium salt with a reported purity of 99.9% after reverse-phase high-performance liquid chromatography (RP-HPLC) . Alternative methods include the use of dimethyl sulfate as an alkylating agent, though this approach requires stringent temperature control to prevent side reactions.
The reaction typically achieves a yield of 71% after purification, with residual solvents removed via vacuum distillation.
Table 2: Comparison of Synthetic Methods
| Alkylating Agent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl iodide | KCO | 71 | 99.9 |
| Dimethyl sulfate | NaOH | 65 | 98.5 |
Chemical Reactivity and Pseudobase Formation
Hydroxide Ion Attack
In aqueous alkaline solutions (pH 9–13), acridinium, 9,10-dimethyl- undergoes pseudobase formation via hydroxide ion attack at the C10 position. Kinetic studies reveal that the rate constant for pseudobase formation () follows the order:
For instance, the 9-isopropyl-substituted derivative exhibits enhanced pseudobase stability due to reduced solvation effects, whereas aryl substituents at C-9 increase reactivity by 30-fold compared to triphenylmethyl carbocations .
Decomposition Kinetics
The decomposition rate constant () for pseudobases varies unpredictably but generally adheres to:
This behavior stems from competing effects: steric destabilization of the cation and solvation differences in the pseudobase .
Photophysical Properties and Chemiluminescence
Mechanism of Light Emission
Acridinium, 9,10-dimethyl- derivatives, such as 9-cyano-10-methylacridinium (9-CMA), exhibit intense chemiluminescence (CL) in the presence of biological thiols (e.g., glutathione) under alkaline conditions. The mechanism involves:
-
Generation of Hydroperoxide Anions: Thiols reduce molecular oxygen to , which oxidizes 9-CMA .
-
Formation of Excited State: The reaction produces electronically excited 10-methyl-acridan-9-one, which emits light () upon returning to the ground state .
Analytical Applications
This CL system enables the quantification of thiol-containing compounds with detection limits as low as 0.19 μM, outperforming traditional probes like Lucigenin by a factor of 5 .
Table 3: Detection Limits for Selected Thiols
| Analyte | Linear Range (μM) | LOD (μM) |
|---|---|---|
| N-Acetyl-l-cysteine | 0.2–2.0 | 0.19 |
| Glutathione | 0.3–2.0 | 0.22 |
| Acetylthiocholine chloride | 0.5–2.0 | 0.35 |
Derivatives and Salts
Halide and Perchlorate Salts
Acridinium, 9,10-dimethyl- forms stable salts with counterions such as iodide (, MW 335.18) and perchlorate (, MW 335.73) . These salts exhibit improved solubility in polar solvents, making them suitable for electrochemical studies.
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